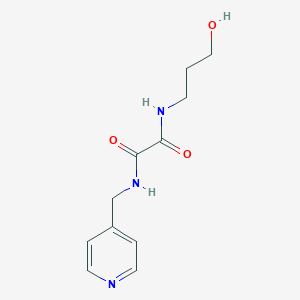
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as CMMP, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. CMMP belongs to the class of pyrazolones, which are known for their anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various diseases such as arthritis, cancer, and fever.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed that 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects by inhibiting the production of prostaglandins, which are known to cause inflammation, pain, and fever. 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also believed to interact with the opioid receptors in the brain, which are responsible for the regulation of pain.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are known to play a role in the development of various diseases. 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce pain and fever in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it exhibits potent anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy and safety.
Future Directions
There are several future directions for the research on 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate its mechanism of action, which will help to determine its efficacy and safety. Another direction is to explore its potential applications in the treatment of various diseases, such as arthritis, cancer, and fever. Additionally, future research could focus on the development of new derivatives of 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one that exhibit improved efficacy and safety profiles.
Synthesis Methods
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized through the reaction of 3-chloro-4-methoxybenzaldehyde and 5-methyl-2-phenylpyrazol-3-one in the presence of a catalyst. The reaction yields 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a yellow crystalline solid with a melting point of 147-149°C.
properties
Product Name |
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
(4Z)-4-[(3-chloro-4-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-15(10-13-8-9-17(23-2)16(19)11-13)18(22)21(20-12)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |
InChI Key |
LZASHNHZYWCKMU-GDNBJRDFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![ethyl 5-(4-fluorophenyl)-2-[3-methoxy-4-(2-propynyloxy)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299037.png)
![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)
![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)